2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and phenylsulfanyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, methoxyphenyl, and phenylsulfanyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, sulfur-containing compounds, and methoxy-substituted aromatic compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-METHOXYPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H20FN3O2S2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20FN3O2S2/c1-31-19-13-11-18(12-14-19)28-24(30)23-22(33-20-8-3-2-4-9-20)15-27-25(29-23)32-16-17-7-5-6-10-21(17)26/h2-15H,16H2,1H3,(H,28,30) |
InChI Key |
JJYSLYBUWUBJIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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